molecular formula C11H14ClN3O B1454003 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride CAS No. 227617-24-5

1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1454003
CAS No.: 227617-24-5
M. Wt: 239.7 g/mol
InChI Key: LKEUGWIFUNWRQQ-UHFFFAOYSA-N
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Description

The compound “1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride” likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The methoxybenzyl group is attached to the pyrazole ring. The compound is in the form of a hydrochloride salt, which generally increases its water solubility .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of a 1H-pyrazol-5-amine with a 4-methoxybenzyl halide in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound would likely show the pyrazole ring with the methoxybenzyl group attached. The exact structure would depend on the specific location of the methoxybenzyl group on the pyrazole ring .

Scientific Research Applications

Chemistry and Synthesis

1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride serves as a precursor in the synthesis of diverse heterocyclic compounds. Its derivatives have been used in the preparation of compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds are significant due to their varied applications in medicinal chemistry and drug development. The reactivity of related pyrazoline derivatives facilitates mild reaction conditions, enabling the creation of a wide array of heterocyclic compounds and dyes from various precursors, indicating the versatility and importance of such compounds in synthetic organic chemistry (Gomaa & Ali, 2020).

Therapeutic Applications

The therapeutic potential of pyrazoline derivatives, which are closely related to the compound of interest, has been extensively explored. Pyrazoline is a core structure in pharmacology, known for its anticancer properties. The synthesis strategies for pyrazoline derivatives aim to develop new anticancer agents, demonstrating the significant biological effect of these compounds. The research suggests that pyrazoline derivatives can be versatile pharmacophores for anticancer activity, highlighting the ongoing interest in exploring this scaffold for drug development (Ray et al., 2022).

Biological Activity

Pyrazolines, including derivatives of the specified chemical compound, have shown a wide range of biological activities. These activities include potent anticancer effects, where the unique structural features of pyrazolines contribute to their efficacy in targeting various cancer types. This underscores the potential of this compound derivatives in the development of novel anticancer therapies, thereby supporting the broader application of these compounds in medicinal chemistry and oncology research (Mathew et al., 2013).

Biochemical Analysis

Biochemical Properties

1-(4-Methoxybenzyl)-1H-pyrazol-5-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase, which are crucial in the development of disease-modifying therapies for Alzheimer’s Disease . These interactions are primarily inhibitory, reducing the activity of these enzymes and thereby influencing the biochemical pathways they regulate.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells overexpressing Amyloid Protein Precursor (APP) or human tau protein, the compound reduces amyloid beta (Aβ) formation and tau phosphorylation by modulating the GSK3β pathway . This indicates its potential in altering cellular functions related to neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as β-secretase and GSK3β, leading to reduced amyloid beta formation and tau phosphorylation . These inhibitory actions are crucial in modulating the biochemical pathways involved in Alzheimer’s Disease. Additionally, the compound’s interaction with acetylcholinesterase suggests a potential role in enhancing cholinergic signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown sustained effects on cellular functions, particularly in reducing amyloid beta formation and tau phosphorylation in neuronal cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces amyloid beta formation and tau phosphorylation without significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as β-secretase and GSK3β, influencing the metabolic flux and levels of metabolites associated with Alzheimer’s Disease . The compound’s inhibitory effects on these enzymes suggest a potential role in modulating metabolic pathways related to neurodegeneration.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, particularly the brain . The compound’s ability to cross the blood-brain barrier is crucial for its therapeutic potential in neurodegenerative diseases.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus of neuronal cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The compound’s presence in these subcellular locations is essential for its activity and function in modulating biochemical pathways related to Alzheimer’s Disease.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14;/h2-7H,8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEUGWIFUNWRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655357
Record name 1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227617-24-5
Record name 1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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